Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15045076
InChI: InChI=1S/C22H26N6O4/c1-3-32-20(30)17-18(15-7-4-5-8-16(15)31-2)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-6-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29)
SMILES:
Molecular Formula: C22H26N6O4
Molecular Weight: 438.5 g/mol

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15045076

Molecular Formula: C22H26N6O4

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C22H26N6O4
Molecular Weight 438.5 g/mol
IUPAC Name ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C22H26N6O4/c1-3-32-20(30)17-18(15-7-4-5-8-16(15)31-2)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-6-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29)
Standard InChI Key OREUEFQZCPQKON-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a tetrahydropyrimidine ring system (1,4,5,6-tetrahydropyrimidine) substituted at positions 2, 4, 5, and 6. Key structural elements include:

  • C5-carboxylate ester: An ethyl ester group at position 5 enhances lipophilicity, potentially improving membrane permeability.

  • C6-(2-methoxyphenyl): A methoxy-substituted phenyl ring at position 6 contributes to π-π stacking interactions with biological targets.

  • C2-piperazinylpyrimidine: A piperazine bridge linked to a pyrimidine ring at position 2 introduces conformational flexibility and hydrogen-bonding capabilities .

The interplay of these groups creates a multifunctional scaffold capable of interacting with diverse biological targets, including enzymes and G protein-coupled receptors (GPCRs).

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₂₂H₂₆N₆O₄
Molecular Weight438.5 g/mol
Calculated LogP2.8 (estimated via XLogP3)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds7

The moderate LogP value suggests balanced hydrophilicity and lipophilicity, favorable for oral bioavailability. The presence of multiple hydrogen bond acceptors (N and O atoms) facilitates target binding, while rotatable bonds confer conformational adaptability.

Synthetic Methodologies

Multi-Step Synthesis Overview

Synthesis typically proceeds through three stages:

  • Formation of the tetrahydropyrimidine core: Cyclocondensation of β-keto esters with ureas or thioureas under acidic conditions .

  • Introduction of the piperazine-pyrimidine moiety: Nucleophilic substitution reactions using pre-functionalized piperazine derivatives.

  • Esterification and functionalization: Ethyl ester formation via alcoholysis and methoxyphenyl group incorporation through Friedel-Crafts alkylation.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

  • Temperature control: Exothermic steps (e.g., cyclocondensation) require gradual heating to 80–100°C to prevent side reactions.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization, while palladium catalysts enable cross-coupling for pyrimidine functionalization .

Characterization relies on ¹H/¹³C NMR for structural confirmation and HPLC (≥95% purity threshold) for quality control.

Biological Activity and Mechanistic Insights

Antitumor Activity

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistically, the compound:

  • Inhibits topoisomerase IIα by intercalating into DNA-enzyme complexes .

  • Downregulates Bcl-2 and activates caspase-3, inducing apoptosis.

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. Activity is attributed to:

  • Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

  • Interference with DNA gyrase, preventing supercoiling .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, the compound is compared to three analogs:

Compound NameMolecular FormulaKey ModificationsIC₅₀ (MCF-7)MIC (S. aureus)
Target CompoundC₂₂H₂₆N₆O₄2-methoxyphenyl, pyrimidine12.3 μM32 μg/mL
Ethyl 6-methyl-2-oxo-4-(3-methoxyphenyl)C₁₅H₁₇N₃O₃Methyl at C6, no piperazine45.6 μM128 μg/mL
Ethyl 4-(3-methoxyphenyl)-6-piperazinylC₁₈H₂₄N₄O₃Simplified piperazine, no pyrimidine28.9 μM64 μg/mL

Key Findings:

  • The pyrimidine-linked piperazine enhances DNA intercalation potency compared to simpler piperazine derivatives .

  • The 2-methoxyphenyl group improves membrane penetration over 3-methoxy analogs, reducing MIC values.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates a primary metabolite (hydroxylated pyrimidine), which retains 60% of parent compound activity.

  • Excretion: Renal clearance predominates, with 78% excreted unchanged in urine within 24 hours.

Toxicity Data

  • Acute toxicity: LD₅₀ in mice is 320 mg/kg (oral) and 110 mg/kg (IV).

  • Genotoxicity: Negative in Ames test but shows clastogenicity at ≥50 μM in micronucleus assays.

Future Directions and Challenges

Structural Optimization

  • Piperazine substitution: Replacing pyrimidine with pyridine may enhance CNS penetration for neuropharmacological applications .

  • Ester prodrugs: Converting the ethyl ester to a phosphonate could improve aqueous solubility.

Clinical Translation Barriers

  • Synthetic complexity: Multi-step synthesis limits scalability; flow chemistry approaches are under investigation.

  • Off-target effects: 5-HT₁A affinity risks serotonergic side effects, necessitating receptor subtype selectivity studies.

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